Aprepitant

Descripción general

Descripción

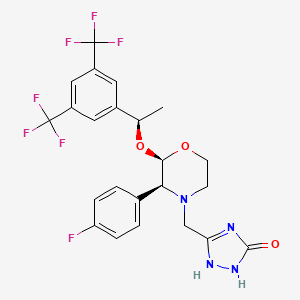

Aprepitant es un medicamento que se utiliza principalmente para prevenir las náuseas y los vómitos inducidos por la quimioterapia, así como las náuseas y los vómitos postoperatorios . Pertenece a la clase de antagonistas del receptor de neuroquinina-1 y funciona bloqueando la acción de la sustancia P, un neuropéptido asociado con los vómitos . This compound se comercializa bajo el nombre de marca Emend, entre otros .

Aplicaciones Científicas De Investigación

Aprepitant tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria . En química, se utiliza como compuesto modelo para estudiar la síntesis y caracterización de antagonistas del receptor de neuroquinina-1 . En biología, this compound se utiliza para investigar el papel de la sustancia P en varios procesos fisiológicos y patológicos . En medicina, se utiliza ampliamente para prevenir las náuseas y los vómitos en pacientes que se someten a quimioterapia y cirugía . Además, se está explorando this compound para su posible uso en el tratamiento de otras afecciones, como la depresión y la ansiedad .

Mecanismo De Acción

Aprepitant ejerce sus efectos bloqueando selectivamente los receptores de neuroquinina-1 (NK1) en el cerebro . Estos receptores son activados por la sustancia P, un neuropéptido involucrado en el reflejo del vómito . Al inhibir la unión de la sustancia P a los receptores NK1, this compound previene eficazmente la transmisión de señales que desencadenan las náuseas y los vómitos . Este mecanismo de acción hace que this compound sea una terapia adyuvante valiosa en combinación con otros agentes antieméticos, como los antagonistas del receptor de serotonina (5-HT3) y los corticosteroides .

Análisis Bioquímico

Biochemical Properties

Aprepitant interacts with the NK1 receptors, blocking the signals given off by these receptors . It has little or no affinity for serotonin (5-HT3), dopamine, and corticosteroid receptors .

Cellular Effects

This compound has been shown to inhibit the proliferation, migration, and invasion of gallbladder cancer cells . It also significantly boosts the apoptosis, reactive oxygen species (ROS), and inflammation response in gallbladder cancer .

Molecular Mechanism

This compound works by blocking substance P from attaching to the NK1 receptors . This decreases the likelihood of vomiting in patients . It is classified as an NK1 antagonist because it blocks signals given off by NK1 receptors .

Temporal Effects in Laboratory Settings

This compound provides protection against nausea and vomiting over multiple cycles of cisplatin-based chemotherapy . It has been shown to enhance control of chemotherapy-induced nausea and vomiting (CINV) over time .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have anti-inflammatory and antioxidant properties . The effects of this compound on the lung tissues of rats with an experimental polymicrobial sepsis model were examined, and it was found that this compound effectively inhibited the proliferation, migration, and invasion of these cells .

Metabolic Pathways

This compound primarily undergoes CYP3A4-mediated metabolism, as well as minor metabolism mediated by CYP1A2 and CYP2C19 . About seven metabolites of this compound have been identified in human plasma, which all retain weak pharmacological activity .

Transport and Distribution

This compound is generally safe and well tolerated in healthy subjects. Its pharmacokinetics is comparable between different ethnicities following single-dose administration . The pharmacokinetics following a clinical 3-day regimen on healthy subjects has been characterized .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Aprepitant se sintetiza a través de un proceso de varios pasos que involucra varios intermediarios clave. La síntesis normalmente comienza con la preparación de un derivado de morfolina, que luego se somete a varias reacciones químicas, incluida la alquilación, la acilación y la ciclación . El producto final se obtiene a través de pasos de purificación y cristalización para garantizar una alta pureza y rendimiento .

Métodos de producción industrial: En entornos industriales, la producción de this compound implica la optimización de las condiciones de reacción para maximizar el rendimiento y minimizar las impurezas. Técnicas como la cromatografía líquida de alta resolución (HPLC) y la cromatografía de gases (GC) se utilizan para monitorear el progreso de la reacción y garantizar la calidad del producto final . Además, se emplean técnicas avanzadas de formulación, como la nanoprecipitación y la dispersión sólida, para mejorar la solubilidad y la biodisponibilidad de this compound .

Análisis De Reacciones Químicas

Tipos de reacciones: Aprepitant se somete a varias reacciones químicas, incluida la oxidación, la reducción y la sustitución . Estas reacciones son esenciales para modificar la estructura química y mejorar las propiedades farmacológicas del compuesto.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis de this compound incluyen agentes alquilantes, agentes acilantes y agentes reductores . Las reacciones se llevan a cabo normalmente en condiciones controladas, como temperaturas, presiones y niveles de pH específicos, para garantizar rendimientos óptimos y reacciones secundarias mínimas .

Principales productos formados: Los principales productos formados a partir de las reacciones químicas de this compound incluyen sus diversos intermediarios y el ingrediente farmacéutico activo (API) final . Estos productos se caracterizan utilizando técnicas como la espectroscopia de resonancia magnética nuclear (RMN), la espectrometría de masas (MS) y la espectroscopia de infrarrojo (IR) para confirmar sus estructuras y purezas .

Comparación Con Compuestos Similares

Aprepitant a menudo se compara con otros agentes antieméticos, como ondansetrón y dexametasona . Si bien ondansetrón es un antagonista del receptor de serotonina (5-HT3) y la dexametasona es un corticosteroide, this compound es único en su mecanismo de acción como antagonista del receptor NK1 . Este mecanismo distinto permite que this compound complemente los medicamentos antieméticos tradicionales y mejore el control de las náuseas y los vómitos inducidos por la quimioterapia . Otros compuestos similares incluyen fosthis compound, un profármaco de this compound, que se convierte en this compound en el cuerpo y comparte el mismo mecanismo de acción .

Propiedades

IUPAC Name |

3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATALOFNDEOCMKK-OITMNORJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F7N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049047 | |

| Record name | Aprepitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aprepitant | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble, 1.94e-02 g/L | |

| Record name | Aprepitant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00673 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aprepitant | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Aprepitant has been shown in animal models to inhibit emesis induced by cytotoxic chemotherapeutic agents, such as cisplatin, via central actions. Animal and human Positron Emission Tomography (PET) studies with Aprepitant have shown that it crosses the blood brain barrier and occupies brain NK1 receptors. Animal and human studies show that Aprepitant augments the antiemetic activity of the 5-HT3-receptor antagonist ondansetron and the corticosteroid ethasone and inhibits both the acute and delayed phases of cisplatin induced emesis. | |

| Record name | Aprepitant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00673 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

170729-80-3 | |

| Record name | Aprepitant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170729-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aprepitant [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170729803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aprepitant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00673 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aprepitant | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=748825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aprepitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aprepitant | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APREPITANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NF15YR6UY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aprepitant | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

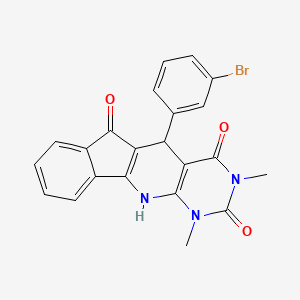

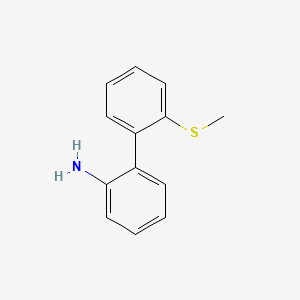

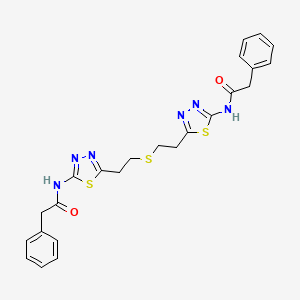

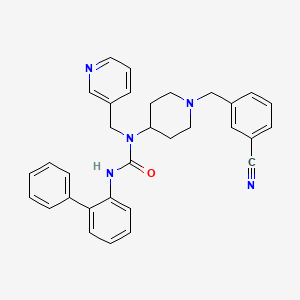

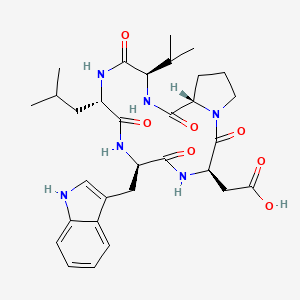

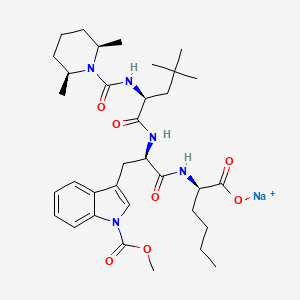

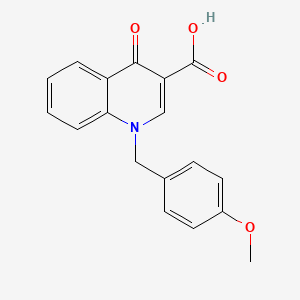

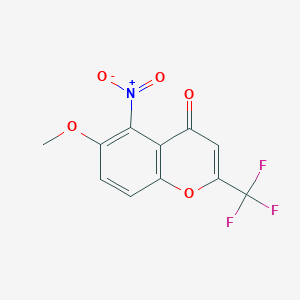

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of aprepitant?

A1: this compound exerts its antiemetic effect by acting as a selective antagonist of the neurokinin-1 (NK-1) receptor. [, , , , ] This receptor, primarily located in the central nervous system (CNS), is the primary binding site for substance P, a neuropeptide involved in the transmission of nausea and vomiting signals. [, , ] By blocking substance P from binding to NK-1 receptors, this compound effectively disrupts the emetic pathway. []

Q2: What makes this compound particularly effective against delayed CINV?

A2: this compound demonstrates prolonged NK-1 receptor occupancy in the CNS, lasting at least 48 hours after a single dose of its prodrug fosthis compound. [, ] This sustained receptor blockade effectively controls delayed CINV, which typically manifests 2 to 5 days post-chemotherapy. []

Q3: Does this compound affect gastric emptying?

A3: While this compound effectively controls nausea, there is evidence suggesting that it does not significantly accelerate gastric emptying. [] This suggests its antiemetic action is primarily mediated through central NK-1 receptor antagonism rather than by directly influencing gastric motility.

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound. For detailed structural information, it is recommended to consult additional resources like PubChem or DrugBank databases.

Q5: What is fosthis compound, and how does it relate to this compound?

A5: Fosthis compound is a water-soluble prodrug of this compound, meaning it is converted into active this compound in the body. [, , , , , ] It is administered intravenously and rapidly metabolized into this compound via ubiquitous phosphatases within 30 minutes of administration. [, ] This makes it a suitable alternative for patients who have difficulty tolerating oral medications. [, , ]

Q6: How is this compound metabolized?

A6: this compound undergoes extensive metabolism, primarily by cytochrome P450 (CYP) 3A4 enzymes. [, , , , ] It is first metabolized into the active N-dealkylated metabolite (ND-AP), which is further converted into its carbonyl form (ND-CAP). []

Q7: Does food intake influence the bioavailability of this compound?

A7: Studies indicate that food does not significantly impact the bioavailability of a single oral dose of this compound, suggesting dose adjustments based on food intake are unnecessary. []

Q8: What is the relationship between this compound exposure and total bilirubin levels?

A8: A study investigating this compound pharmacokinetics in cancer patients revealed a significant correlation between the 120-hour area under the curve (AUC) of this compound and total bilirubin levels. [] This suggests that liver function may influence this compound exposure, but further investigation is needed to fully elucidate this relationship.

Q9: What are the approved clinical applications of this compound and fosthis compound?

A9: Both this compound and fosthis compound are FDA-approved for preventing CINV in patients undergoing highly emetogenic chemotherapy, typically in combination with a corticosteroid (like dexamethasone) and a 5-HT3 receptor antagonist (like ondansetron). [, , , , , , , ]

Q10: Can a single dose of fosthis compound effectively prevent CINV?

A10: Yes, clinical trials have demonstrated that a single intravenous dose of fosthis compound (150 mg) is noninferior to the standard 3-day this compound regimen for preventing both acute and delayed CINV in patients receiving high-dose cisplatin. [, , ]

Q11: Is this compound effective in preventing CINV in pediatric patients?

A11: While further research is necessary, studies suggest that this compound, in combination with standard antiemetic therapy, can be effective in reducing CINV in children and adolescents. [, , , ] One study even reported the safe use of this compound in children as young as 11 months old. []

Q12: Are there alternative antiemetic regimens to this compound for CINV?

A12: A fixed-dose combination of netupitant (another NK-1 receptor antagonist) and palonosetron (a 5-HT3 receptor antagonist), known as NEPA, has shown comparable efficacy to a 3-day this compound regimen in preventing CINV associated with moderately emetogenic chemotherapy. []

Q13: Does this compound interact with other medications?

A13: Yes, this compound is metabolized by CYP3A4 and can both inhibit and induce this enzyme, potentially leading to drug interactions. [, , , , ] For instance, this compound can increase the plasma concentrations of dexamethasone and methylprednisolone. [, , ] It can also decrease the plasma concentrations of drugs metabolized by CYP3A4, such as warfarin and hormonal contraceptives. [, , ]

Q14: Does this compound interact with vincristine?

A14: While this compound does not appear to cause a clinically significant drug interaction with vincristine that leads to early-onset peripheral neuropathy, there seems to be an increased risk of overall chemotherapy-induced peripheral neuropathy (CIPN) with concomitant use. [] Further research is needed to fully understand this potential interaction.

Q15: Does this compound affect prednisolone pharmacokinetics?

A15: A study investigating the co-administration of this compound with the R-CHOP chemotherapy regimen, which includes prednisolone, found no significant impact of this compound on prednisolone pharmacokinetics. [] This is consistent with previous findings that CYP3A4 inhibitors, like ketoconazole and itraconazole, do not affect prednisolone metabolism, unlike their effect on dexamethasone and methylprednisolone. []

Q16: How does this compound interact with voriconazole?

A16: this compound initially inhibits voriconazole metabolism due to its triazole ring, but subsequently induces CYP3A4, leading to increased voriconazole metabolism and potentially subtherapeutic drug levels. [] This interaction highlights the importance of monitoring voriconazole levels when co-administered with this compound or fosthis compound.

Q17: Are there any potential antitumor effects of this compound?

A17: While currently used as an antiemetic, preclinical studies suggest that this compound may possess antitumor properties through various mechanisms, including antiproliferative, antimetastatic, and pro-apoptotic effects. [, ] Further research is warranted to explore these findings and assess the potential of repurposing this compound as an anticancer agent.

Q18: Does this compound have any immunomodulatory effects?

A18: Research suggests that this compound may possess immunomodulatory properties by decreasing the expression of programmed death 1 (PD-1) on CD4+ T cells and reducing plasma levels of substance P and soluble CD163. [] This indicates a potential role of NK-1 receptor antagonism in modulating monocyte activation during HIV infection, warranting further investigation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid](/img/structure/B1667484.png)

![[1-hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid](/img/structure/B1667485.png)

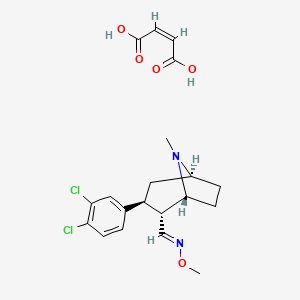

![(E)-1-[(2R,3S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine](/img/structure/B1667503.png)